4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-((4-fluorobenzyl)oxy)-2-methylpyridazin-3(2H)-one is a chemical compound with a unique structure that combines a pyridazinone core with chloro, fluorobenzyl, and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((4-fluorobenzyl)oxy)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester under acidic or basic conditions.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions can be carried out using reagents such as thionyl chloride and methyl iodide, respectively.
Attachment of the Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction between the pyridazinone core and 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-((4-fluorobenzyl)oxy)-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluorobenzyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Chloro-5-((4-fluorobenzyl)oxy)-2-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((4-fluorobenzyl)oxy)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-((4-methylbenzyl)oxy)-2-methylpyridazin-3(2H)-one
- 4-Chloro-5-((4-chlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one
- 4-Chloro-5-((4-bromobenzyl)oxy)-2-methylpyridazin-3(2H)-one
Uniqueness
4-Chloro-5-((4-fluorobenzyl)oxy)-2-methylpyridazin-3(2H)-one is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities.
Properties
CAS No. |
88093-87-2 |
---|---|
Molecular Formula |
C12H10ClFN2O2 |
Molecular Weight |
268.67 g/mol |
IUPAC Name |
4-chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C12H10ClFN2O2/c1-16-12(17)11(13)10(6-15-16)18-7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3 |
InChI Key |
OCSWMXZBRFLARL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.